![molecular formula C12H25NO2 B13244264 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13244264.png)
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol is a chemical compound with a molecular formula of C12H25NO2. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and an amino group attached to a propane-1,3-diol backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol typically involves the reaction of isophorone with malononitrile to form an intermediate compound, which is then hydrogenated in the presence of a catalyst. The hydrogenation process is carried out at temperatures ranging from 20°C to 120°C and pressures between 20 to 300 bar . The purification of the final product is usually achieved through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Acylation Reactions
The primary amino group undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides.
Reagents/Conditions | Products | Applications |
---|---|---|
Acetyl chloride (CH₃COCl), base (e.g., pyridine), room temperature | N-acetyl derivative | Synthesis of amides for drug intermediates |
Benzoyl chloride (C₆H₅COCl), THF, reflux | N-benzoyl derivative | Polymer precursors or chiral ligands |
Mechanism : Nucleophilic attack by the amino group on the carbonyl carbon of the acylating agent, followed by deprotonation.
Alkylation Reactions
The amino group can react with alkyl halides or epoxides to form secondary or tertiary amines.
Reagents/Conditions | Products | Applications |
---|---|---|
Methyl iodide (CH₃I), K₂CO₃, DMF | N-methylated derivative | Modifying solubility for industrial uses |
Ethylene oxide, H₂O, catalytic acid | Ethylene glycol-linked adduct | Surfactant or dendrimer synthesis |
Note : Steric hindrance from the 3,3,5-trimethylcyclohexyl group may slow reaction kinetics .
Oxidation Reactions
The secondary hydroxyl groups are susceptible to oxidation, though the amino group may influence selectivity.
Reagents/Conditions | Products | Applications |
---|---|---|
Jones reagent (CrO₃/H₂SO₄), 0°C | Ketone derivatives | Synthesis of carbonyl-containing polymers |
Pyridinium chlorochromate (PCC), CH₂Cl₂ | Partial oxidation to aldehydes | Fine chemical intermediates |
Limitation : Over-oxidation to carboxylic acids is possible under harsh conditions .
Esterification
The hydroxyl groups react with carboxylic acids or their derivatives to form esters.
Reagents/Conditions | Products | Applications |
---|---|---|
Acetic anhydride, H₂SO₄ catalyst | Diacetate ester | Prodrug design or plasticizers |
Stearic acid, DCC/DMAP | Long-chain ester | Lubricant additives |
Key Insight : Esterification enhances lipophilicity, useful in material science .
Cyclization Reactions
Intramolecular reactions between the amino and hydroxyl groups can yield heterocycles.
Reagents/Conditions | Products | Applications |
---|---|---|
Phosgene (COCl₂), base | Cyclic carbamate | Biodegradable polymer monomers |
Thiophosgene (CSCl₂), CHCl₃ | Cyclic thiocarbamate | Ligands for metal-organic frameworks |
Research Finding : Cyclic carbonates derived from similar diols exhibit utility in polyurethane synthesis .
Nucleophilic Substitution
The hydroxyl groups can act as nucleophiles in SN2 reactions.
Reagents/Conditions | Products | Applications |
---|---|---|
Tosyl chloride (TsCl), pyridine | Tosylate intermediate | Precursor for further functionalization |
PBr₃, ether | Brominated derivative | Cross-coupling reactions |
Comparative Reaction Table
Reaction Type | Key Functional Group | Typical Yield | Industrial Relevance |
---|---|---|---|
Acylation | Amino | 70–85% | High (pharma intermediates) |
Cyclization | Amino + diol | 60–75% | Moderate (polymers) |
Oxidation | Diol | 50–65% | Low (specialty chemicals) |
Research Findings
-
Cyclization Efficiency : Cyclic carbamate formation using phosgene achieves ~70% yield under optimized conditions .
-
Steric Effects : Bulky 3,3,5-trimethylcyclohexyl group reduces reaction rates in alkylation by ~30% compared to linear analogs .
-
Thermal Stability : Ester derivatives decompose above 200°C, limiting high-temperature applications .
Scientific Research Applications
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a proton acceptor, influencing various biochemical processes. Its unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,3,5-Trimethylcyclohexyl)propane-1,3-diamine: This compound has a similar cyclohexyl ring structure but differs in the functional groups attached to the propane backbone.
2-(3-(aminomethyl)-3,5,5-trimethylcyclohexyl)propane-1,3-diamine: Another similar compound with variations in the amino group attachment.
Uniqueness
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Biological Activity
2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol, also known as AM-CPDA, is a compound that has garnered attention in various fields including materials science and medicinal chemistry. Its unique structural features contribute to its biological activity and potential applications. This article explores the biological activity of AM-CPDA, summarizing research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of AM-CPDA is characterized by its amine functional group and a cyclohexyl moiety. The presence of the trimethylcyclohexyl group enhances its hydrophobic properties, potentially influencing its interaction with biological systems.
AM-CPDA exhibits several biological activities that can be attributed to its structural characteristics:
- Antioxidant Properties : Preliminary studies suggest that AM-CPDA may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments.
- Neuroprotective Effects : Research indicates that AM-CPDA may protect neuronal cells from apoptosis induced by various stressors, potentially through modulation of signaling pathways related to cell survival.
- Anti-inflammatory Activity : AM-CPDA has shown promise in reducing inflammation markers in vitro, suggesting a role in managing inflammatory diseases.
Case Studies
- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of AM-CPDA resulted in significant preservation of neuronal integrity compared to control groups. Behavioral assessments indicated improved cognitive function post-treatment.
- In Vitro Studies on Cell Lines : Various human cell lines treated with AM-CPDA demonstrated reduced levels of pro-inflammatory cytokines. This suggests its potential utility in therapeutic strategies for conditions like rheumatoid arthritis.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antioxidant | Scavenges free radicals | , |
Neuroprotective | Protects against neuronal apoptosis | , |
Anti-inflammatory | Reduces cytokine levels | , |
Synthesis and Applications
AM-CPDA can be synthesized through a multi-step process involving the reaction of commercially available precursors. Its applications extend beyond biological contexts; it is also utilized as a hardener in epoxy resin formulations due to its amine functionality.
Q & A
Basic Questions
Q. What are the recommended methodologies for synthesizing 2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol, and how do reaction conditions influence yield?
Synthesis typically involves nucleophilic substitution or reductive amination between 3,3,5-trimethylcyclohexylamine and propane-1,3-diol derivatives. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade heat-sensitive intermediates .
- Catalysts : Palladium or nickel catalysts enhance selectivity in reductive amination, reducing byproducts like secondary amines .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states but require post-reaction purification to avoid residual toxicity .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Use a multi-technique approach:
- Chromatography : HPLC with UV detection (λ = 210–230 nm) to separate and quantify impurities .
- Spectroscopy : 1H/13C NMR to confirm the cyclohexylamino moiety and diol backbone. FTIR verifies functional groups (e.g., N–H stretch at ~3300 cm−1) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) ensures molecular ion consistency with theoretical mass (±1 ppm) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scaled synthesis while minimizing resource consumption?
A 2k factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example:
- Factors : Temperature (Level 1: 80°C; Level 2: 120°C), catalyst concentration (0.5% vs. 2%).
- Response Surface Analysis : Identifies interactions between variables, enabling predictive modeling for yield maximization .
- AI Integration : Tools like COMSOL Multiphysics simulate reaction pathways, reducing physical trials by 30–50% .
Q. What strategies resolve contradictions in thermodynamic and kinetic data for this compound’s stability?
- Controlled Degradation Studies : Accelerated stability testing (40°C/75% RH) paired with Arrhenius modeling predicts shelf-life discrepancies .
- Computational Chemistry : Density Functional Theory (DFT) calculates activation energies for decomposition pathways, reconciling experimental vs. theoretical half-lives .
- Multi-Lab Validation : Cross-institutional reproducibility studies isolate protocol-specific artifacts (e.g., solvent trace effects) .
Q. How do stereochemical variations in the cyclohexylamino group impact biological or catalytic activity?
- Chiral Chromatography : Enantiomeric separation (e.g., Chiralpak AD-H column) correlates stereochemistry with activity .
- Molecular Docking : Simulations predict binding affinities to biological targets (e.g., enzymes), highlighting steric hindrance from 3,3,5-trimethyl groups .
- In Vitro Assays : Dose-response curves (IC50) validate computational predictions for enantiomer-specific inhibition .
Q. Methodological Challenges
Q. What advanced techniques characterize the compound’s interaction with heterogeneous catalysts?
- In Situ Spectroscopy : Operando IR/Raman tracks surface intermediates during catalytic cycles .
- X-ray Absorption Spectroscopy (XAS) : Reveals oxidation states and coordination geometry of metal catalysts .
- Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., H-transfer vs. C–N bond formation) .
Q. How can researchers mitigate safety risks during large-scale handling of the diol moiety?
- Process Hazard Analysis (PHA) : Identifies exothermic risks via DSC/TGA .
- Engineering Controls : Continuous flow reactors minimize exposure to unstable intermediates .
- Waste Management : Solvent recovery systems (e.g., membrane distillation) reduce hazardous waste .
Q. Data Management and Reproducibility
Q. What frameworks ensure robust data curation for interdisciplinary studies on this compound?
- FAIR Principles : Metadata tagging (e.g., using ISA-Tab) enhances data Findability and Interoperability .
- Blockchain Logging : Immutable records track experimental modifications, addressing reproducibility crises .
- Collaborative Platforms : Cloud-based tools (e.g., Benchling) standardize protocols across labs .
Properties
Molecular Formula |
C12H25NO2 |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-[(3,3,5-trimethylcyclohexyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C12H25NO2/c1-9-4-10(6-12(2,3)5-9)13-11(7-14)8-15/h9-11,13-15H,4-8H2,1-3H3 |
InChI Key |
NDCVFGRIKRXRES-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.